2-Methyl-3-phenylpropanal
Description
Physicochemical and Spectroscopic Data
Below are tables detailing some of the physical and chemical properties of 2-Methyl-3-phenylpropanal, along with its spectroscopic data.
Historical Context of this compound Synthesis and Reaction Studies
The synthesis of this compound and related β-arylaldehydes has evolved over time, with several key methods being developed and refined. One of the historically significant methods is the palladium-catalyzed reaction of allylic alcohols with aryl halides, a procedure substantially developed by Heck and Melpolder. orgsyn.org This reaction involves treating an aryl halide, such as iodobenzene, with 2-methyl-2-propen-1-ol in the presence of a palladium catalyst like palladium acetate (B1210297) and a base. orgsyn.orglookchem.com
Another established method for the preparation of this compound is the hydroformylation of allylbenzene (B44316). orgsyn.org This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of allylbenzene, typically using a transition metal catalyst.
Alternative synthetic routes have also been reported in the literature. One such method involves the benzylation of 2-ethylthiazoline, followed by reduction and subsequent cleavage with mercuric chloride to yield the desired aldehyde. orgsyn.org Another approach is the phenylation of a 2-vinyl-5,6-dihydro-1,3-oxazine with a Grignard reagent like phenylmagnesium bromide, followed by methylation and hydrolysis. orgsyn.orgtandfonline.com This oxazine-aldehyde synthesis provides a three-carbon chain extension. tandfonline.com The arylation of 2-methyl-2-propen-1-ol using phenyldiazonium salts catalyzed by zero-valent palladium complexes also affords this compound. orgsyn.org The hydrogenation of cinnamaldehyde, a compound found in cinnamon oil, is another route to this aldehyde. evitachem.com
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound continues to expand, with a significant focus on its application in both biocatalysis and advanced organic synthesis. A prominent area of investigation is its use in chemoenzymatic synthesis, where the combination of chemical and enzymatic steps allows for the efficient and stereoselective production of complex molecules. For instance, this compound can be produced via the enzymatic reduction of (E)-2-Methyl-3-Phenylacrylaldehyde, and it can also serve as a precursor for the synthesis of other valuable chiral compounds through enzymatic transformations. evitachem.com
Recent studies have explored the use of engineered enzymes, such as variants of Candida tenuis xylose reductase, for the highly enantioselective reduction of related phenylpropanals, highlighting the potential for producing enantiopure derivatives of this compound for specialized applications. nih.gov The development of novel catalytic systems, including dual activation strategies involving both amine and metal co-catalysis, for the α-functionalization of branched aldehydes like this compound is an active area of research. mdpi.com
Future research is likely to continue focusing on the development of more sustainable and efficient synthetic methods for this compound and its derivatives. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the advancement of biocatalytic and chemoenzymatic routes. The use of this compound as a versatile building block in the total synthesis of natural products and pharmaceutically active molecules is also expected to be a continuing trend. evitachem.com Furthermore, its role in studying fundamental enzymatic processes, such as racemization and stereoselective reductions, will likely lead to a deeper understanding of enzyme mechanisms and their application in synthetic chemistry. evitachem.com
Table of Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylpropanal | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHYCJJLAUKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020884 | |
| Record name | 2-Methyl-3-phenylpropionaldehyde | |
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Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-77-2 | |
| Record name | 2-Methyl-3-phenylpropanal | |
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| Record name | 2-Methyl-3-phenylpropanal | |
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| Record name | 2-Methyl-3-phenylpropionaldehyde | |
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| Record name | 2-methyl-3-phenylpropanal | |
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Advanced Synthetic Methodologies for 2 Methyl 3 Phenylpropanal
Catalytic Synthesis Approaches
Catalytic methods provide powerful tools for the construction of complex organic molecules like 2-Methyl-3-phenylpropanal. Palladium-based catalysts are particularly prominent in forming the key carbon-carbon bonds required for its synthesis.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. The Heck reaction, a key example of such catalysis, has been adapted for the synthesis of aldehydes and ketones from allylic alcohols. rsc.orgnih.gov
The palladium-catalyzed reaction between aryl halides and allylic alcohols, often referred to as the Heck-Mizoroki reaction or a related variant, is an effective method for producing β-arylated carbonyl compounds. researchgate.net This reaction provides a direct route to aldehydes and ketones by coupling an aryl group to an allylic alcohol, followed by isomerization. acs.org For the synthesis of this compound, this procedure would involve the reaction of an aryl halide, such as bromobenzene (B47551) or iodobenzene, with 2-methyl-2-propen-1-ol.
The general mechanism proceeds through several key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X).
Alkene Insertion (Syn-addition) : The allylic alcohol coordinates to the palladium complex and inserts into the aryl-palladium bond.
β-Hydride Elimination : The intermediate undergoes β-hydride elimination to form an enol or aldehyde directly, regenerating the Pd(0) catalyst.
This method is valued for its ability to create the desired carbon framework in a single, efficient step. organic-chemistry.org Various palladium sources and ligands can be used to optimize the reaction, with yields for similar processes reported in the range of 50% to 90%. nih.gov
Table 1: Representative Conditions for Heck-Type Arylation of Allylic Alcohols This table presents generalized conditions based on typical Heck reactions involving allylic alcohols and aryl halides.
| Parameter | Condition |
| Substrates | 2-methyl-2-propen-1-ol, Aryl Halide (e.g., Iodobenzene) |
| Catalyst | Palladium(II) acetate (B1210297), Palladium(II) chloride, or other Pd(0)/Pd(II) precursors |
| Ligand | N-Heterocyclic Carbenes (NHCs), Phosphine ligands |
| Base | Sodium bicarbonate (NaHCO3), Triethylamine (Et3N) |
| Solvent | N,N-dimethylformamide (DMF), Acetonitrile (MeCN), Molten salts (e.g., n-Bu4NBr) |
| Temperature | 80–120 °C |
Arylation of 2-methyl-2-propen-1-ol with phenyldiazonium salts catalyzed by zero-valent palladium complexes
As an alternative to aryl halides, phenyldiazonium salts can serve as the aryl source in palladium-catalyzed coupling reactions. These salts are highly reactive and can undergo coupling under mild conditions. In this approach, a phenyldiazonium salt would react with 2-methyl-2-propen-1-ol in the presence of a zero-valent palladium complex. The mechanism is analogous to the Heck reaction, where the diazonium salt provides the phenyl group that is ultimately transferred to the alkene. This method can sometimes offer advantages in terms of reactivity and reaction conditions over traditional aryl halides.
Microbial Biotransformations
Biotransformations leverage the enzymatic machinery of microorganisms to perform chemical reactions with high specificity and often under environmentally benign conditions. Yeasts and fungi are particularly well-suited for the reduction of carbonyl compounds and activated double bonds.
The marine-derived fungus Penicillium citrinum CBMAI 1186 has been successfully used for the stereoselective reduction of the carbon-carbon double bond in (E)-2-Methyl-3-Phenylacrylaldehyde. This biotransformation is a direct method to produce this compound. The process utilizes the fungus's native enzymes, specifically enoate-reductases, to hydrogenate the α,β-unsaturated bond of the starting aldehyde.
Research has shown that the reaction conditions and the state of the mycelia (free or immobilized) significantly influence the product distribution. When mycelia of P. citrinum were immobilized on commercial chitosan, they yielded (±)-2-methyl-3-phenylpropanal with a conversion of 41%. Concurrently, a portion of the substrate was converted to (S)-(+)-2-methyl-3-phenylpropan-1-ol. This indicates that multiple enzymatic pathways, including reductases and dehydrogenases, are active within the fungal cells.
Table 2: Research Findings on Biotransformation with Penicillium citrinum CBMAI 1186
| Catalyst Form | Substrate | Product(s) | Conversion (%) |
| Mycelia immobilized on commercial chitosan | (E)-2-Methyl-3-Phenylacrylaldehyde | (±)-2-methyl-3-phenylpropanal | 41% |
| (S)-(+)-2-methyl-3-phenylpropan-1-ol | 48% |
Whole cells ofSaccharomyces cerevisiaefor reduction of 2-methyl-3-phenyl-2-propenal
Saccharomyces cerevisiae, commonly known as baker's yeast, is a versatile and widely used whole-cell biocatalyst in organic synthesis. It is particularly effective for the asymmetric reduction of ketones and aldehydes. mdpi.com In the context of synthesizing this compound, S. cerevisiae can be used to reduce the carbon-carbon double bond of the precursor, (E)-2-Methyl-3-phenylacrylaldehyde (also known as alpha-methylcinnamaldehyde).
The enzymes within the yeast cells, primarily enoate reductases, catalyze the addition of hydrogen across the activated C=C double bond, converting the unsaturated aldehyde into the desired saturated aldehyde. This bioconversion is valued for its mild reaction conditions (typically performed in water at or near room temperature) and high stereoselectivity, which can lead to enantiomerically enriched products. The process represents a green chemistry approach to aldehyde synthesis. While the primary product is the target aldehyde, over-reduction to the corresponding alcohol, 2-methyl-3-phenylpropan-1-ol, can sometimes occur as a competing reaction.
Table 3: Generalized Parameters for Bioreduction using Saccharomyces cerevisiae This table outlines typical conditions for the bioreduction of α,β-unsaturated aldehydes.
| Parameter | Condition |
| Biocatalyst | Whole cells of Saccharomyces cerevisiae (Baker's Yeast) |
| Substrate | (E)-2-Methyl-3-phenylacrylaldehyde |
| Medium | Water, often with a co-substrate like glucose or sucrose |
| pH | Typically near neutral (pH 6-7) |
| Temperature | Room temperature (25–35 °C) |
| Reaction Time | 24–72 hours |
Acetic acid bacteria for oxidation of 2-methyl-3-phenyl-1-propene (B1582167)
Acetic acid bacteria (AAB) are known for their potent oxidative capabilities, which are harnessed in "oxidative fermentations" to produce various commercially valuable compounds. nih.govfrontiersin.orgnih.gov These strictly aerobic bacteria can perform partial oxidation of a wide range of carbohydrates, alcohols, and related molecules to generate corresponding aldehydes, ketones, and organic acids. nih.govfrontiersin.orgnih.gov This metabolic prowess is central to processes like vinegar production, where ethanol (B145695) is oxidized to acetic acid. frontiersin.orgencyclopedia.pub
The core of AAB's oxidative power lies in a membrane-bound respiratory chain. nih.gov Key enzymes, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), are located on the periplasmic side of the cell membrane. encyclopedia.pub These enzymes facilitate the transfer of electrons from the substrate to ubiquinone, which are then passed to a terminal oxidase, ultimately reducing oxygen to water. nih.gov This process generates a proton motive force that drives ATP synthesis. frontiersin.org
While the direct oxidation of 2-methyl-3-phenyl-1-propene to this compound by acetic acid bacteria is not extensively detailed in the provided search results, the established ability of these bacteria to oxidize primary alcohols to aldehydes suggests a plausible biocatalytic route. frontiersin.orgsmolecule.com For instance, 2-methyl-3-phenylpropanol (B1218401) can be oxidized to form this compound. smolecule.com The versatility of AAB in oxidizing various substrates makes them a compelling area of research for the green synthesis of aldehydes like this compound. frontiersin.orgnih.gov
Copper Chromite Catalysis in Hydrogenation
Copper chromite catalysts are highly effective in various hydrogenation reactions, including the conversion of aldehydes and esters to alcohols. google.commdma.ch These catalysts are particularly noted for their stability and activity at high temperatures and pressures. mdma.ch The active form of the catalyst typically contains copper in a reduced state, which is crucial for its catalytic performance. mdma.ch
In the context of synthesizing compounds related to this compound, copper chromite plays a significant role. For instance, α-methylcinnamaldehyde can be hydrogenated using a copper chromite catalyst to produce 2-methyl-3-phenylpropanol. prepchem.comgoogle.com This reaction is typically carried out at elevated temperatures and pressures. prepchem.comgoogle.com
The effectiveness of copper chromite catalysts is influenced by their preparation and pretreatment conditions. epa.gov For example, the reduction temperature during catalyst activation can significantly impact its specific activity. epa.gov The active sites for hydrogenation are identified as metallic copper (Cu(0)), and the deactivation of the catalyst can occur through poisoning by polymeric species or changes in the catalyst structure at high temperatures. purdue.edu
| Catalyst | Substrate | Product | Reaction Conditions | Reference |
| Copper Chromite | α-methylcinnamaldehyde | 2-methyl-3-phenylpropanol | 150°C, 130 psig H₂ | prepchem.comgoogle.com |
| Copper Chromite | Furfural | Furfuryl alcohol | 200°C | purdue.edu |
| Copper Chromite | Crotonaldehyde | Butyraldehyde | 573 K | epa.gov |
Classical and Emerging Organic Synthesis Routes
Dehydration of 2-Methyl-3-phenyl-1-propanol
The dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes and is typically catalyzed by acids. chegg.comstudy.com This process involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the elimination of a proton from an adjacent carbon to form a double bond. chegg.comstudy.com
The dehydration of phenyl-substituted propanols, such as 3-phenyl-1-propanol, over acidic catalysts like alumina (B75360) can yield a mixture of products, including allylbenzene (B44316) and propenylbenzenes. sciencemadness.orgmdma.ch The product distribution can be influenced by the nature of the catalyst and the reaction conditions. sciencemadness.org
Lewis acids are effective catalysts for a variety of organic transformations, including dehydration reactions. nrel.govresearchgate.net They function by accepting an electron pair, which can activate a functional group for subsequent reaction. researchgate.net In alcohol dehydration, a Lewis acid can coordinate to the hydroxyl group, facilitating its departure. nrel.gov
While the specific use of AlCl₃ with triphenylphosphine (B44618) for the dehydration of 2-methyl-3-phenyl-1-propanol is not explicitly detailed in the provided search results, the general principle of Lewis acid-catalyzed dehydration is well-established. nrel.govresearchgate.net Studies have shown that both Brønsted and Lewis acidic sites can catalyze alcohol dehydration, though Brønsted sites are often more active. nrel.govresearchgate.net The choice of catalyst can influence the selectivity of the reaction, favoring the formation of specific olefin isomers. nrel.gov
Grignard Reaction Precursors
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgyoutube.com They react with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to produce alcohols. libretexts.orgyoutube.com
The synthesis of precursors for this compound can be achieved using Grignard reactions. For example, the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with 2-methylpropanal results in the formation of 1-phenyl-2-methyl-1-propanol. pearson.com This secondary alcohol can then potentially be a precursor for further transformations.
Similarly, Grignard reagents can be used to synthesize tertiary alcohols that could serve as precursors. The reaction of an ester with an excess of a Grignard reagent leads to the formation of a tertiary alcohol where two of the alkyl groups come from the Grignard reagent. khanacademy.org
| Grignard Reagent | Carbonyl Compound | Product |
| Phenylmagnesium bromide | 2-methylpropanal | 1-phenyl-2-methyl-1-propanol pearson.com |
| Methylmagnesium bromide | Ester of butanoic acid | 2-methyl-2-pentanol libretexts.org |
| Ethylmagnesium bromide | Acetophenone | 2-phenyl-2-butanol libretexts.org |
Hydroformylation of Allylbenzene
Hydroformylation, also known as the oxo process, is an important industrial process for the production of aldehydes from alkenes. google.comgoogle.com The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by a transition metal complex, most commonly rhodium or cobalt. google.comgoogle.com
The hydroformylation of allylbenzene is a direct route to the synthesis of this compound. orgsyn.org This reaction can produce a mixture of two isomeric aldehydes: the linear product, 4-phenylbutanal (B95494), and the branched product, this compound. google.comgoogle.com The ratio of these products (n/iso ratio) can be controlled by the choice of catalyst, ligands, and reaction conditions. google.com For example, the use of specific phosphine-modified rhodium complexes can influence the selectivity of the reaction. google.com
The reaction is typically carried out at elevated temperatures and pressures in the presence of carbon monoxide and hydrogen. google.com
| Alkene | Catalyst System | Products |
| Allylbenzene | Rhodium carbonyl complex | This compound and 4-phenylbutanal google.comorgsyn.org |
| Substituted Allylbenzenes | Rhodium complex with water-soluble sulfonated arylphosphine | Substituted 3-phenylpropanals and 4-phenylbutanals google.com |
Benzylation of 2-ethylthiazoline followed by reduction and cleavage
The synthesis of aldehydes through 2-thiazolines represents a versatile application of the Meyers synthesis, a powerful tool for the formation of carbon-carbon bonds alpha to a masked carbonyl group. This methodology allows for the preparation of this compound through a three-step sequence involving the benzylation of 2-ethylthiazoline, followed by reduction of the resulting imine function and subsequent hydrolysis of the heterocyclic ring.
The process commences with the deprotonation of 2-ethylthiazoline at the carbon adjacent to the thiazoline (B8809763) ring using a strong base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated intermediate is then treated with benzyl (B1604629) bromide, which acts as the electrophile, to introduce the benzyl group. This alkylation step forms 2-(1-benzylethyl)thiazoline.
Following benzylation, the C=N bond of the thiazoline ring is selectively reduced. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. The reduction yields the corresponding thiazolidine (B150603) derivative.
The final step is the unmasking of the aldehyde functionality. This is accomplished by the hydrolysis of the thiazolidine ring. The cleavage is often carried out using an aqueous solution of mercuric chloride, which facilitates the breakdown of the heterocyclic ring to afford the desired product, this compound. While effective, the use of mercury salts is a significant drawback of this method due to their toxicity.
| Step | Reagents and Conditions | Intermediate/Product |
| Benzylation | 1. n-Butyllithium, THF, low temp. 2. Benzyl bromide | 2-(1-Benzylethyl)thiazoline |
| Reduction | Sodium borohydride, Ethanol | 2-(1-Benzylethyl)thiazolidine |
| Cleavage | Mercuric chloride, Water | This compound |
Phenylation of 2-vinyl-5,6-dihydro-1,3-oxazine followed by methylation and hydrolysis
Another iteration of the Meyers synthesis utilizes a 2-vinyl-5,6-dihydro-1,3-oxazine as the starting material to construct the carbon skeleton of this compound. This approach involves a conjugate addition of a phenyl group, followed by methylation and subsequent hydrolysis of the oxazine (B8389632) ring.
The synthesis begins with the reaction of the 2-vinyl-5,6-dihydro-1,3-oxazine with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reagent undergoes a 1,4-conjugate addition to the vinyl group, introducing the phenyl group at the terminal carbon. This step effectively creates the 3-phenylpropyl backbone attached to the oxazine ring.
The next step involves the introduction of the methyl group at the alpha-position to the masked carbonyl. The intermediate from the phenylation step is deprotonated with a strong base like n-butyllithium to form a lithiated species. This carbanion is then quenched with an electrophilic methyl source, typically methyl iodide, to install the methyl group, yielding 2-(1-methyl-2-phenylethyl)-5,6-dihydro-1,3-oxazine.
Finally, the aldehyde is liberated from the oxazine ring through acidic hydrolysis. Treatment with aqueous oxalic acid effectively cleaves the hemiaminal ether linkage, releasing this compound. This method provides a strategic three-carbon chain extension and functionalization. bbgate.com
| Step | Reagents and Conditions | Intermediate/Product |
| Phenylation | Phenylmagnesium bromide, THF | 2-(2-Phenylethyl)-5,6-dihydro-1,3-oxazine |
| Methylation | 1. n-Butyllithium, THF, low temp. 2. Methyl iodide | 2-(1-Methyl-2-phenylethyl)-5,6-dihydro-1,3-oxazine |
| Hydrolysis | Oxalic acid, Water | This compound |
Oxidation of 2-methyl-3-phenyl-1-propene
The direct oxidation of an alkene precursor, 2-methyl-3-phenyl-1-propene, presents a more direct route to this compound. Among various oxidative methods, the Wacker-Tsuji oxidation is a well-established process for the conversion of terminal olefins to methyl ketones. However, with careful selection of catalysts and conditions, it can be adapted for the synthesis of aldehydes. The reaction typically employs a palladium(II) catalyst in the presence of a co-oxidant.
In a typical Wacker-Tsuji oxidation, the alkene is treated with a catalytic amount of palladium(II) chloride and a stoichiometric amount of a co-oxidant, such as copper(II) chloride, in an aqueous solvent system, often with a co-solvent like dimethylformamide (DMF) to ensure miscibility. Oxygen is used to reoxidize the copper(I) back to copper(II), allowing the catalytic cycle to continue. While the standard Wacker oxidation of a terminal alkene would yield a methyl ketone, the substitution pattern of 2-methyl-3-phenyl-1-propene can influence the regioselectivity of the nucleophilic attack by water, potentially leading to the desired aldehyde.
An alternative oxidative cleavage method is ozonolysis. Reductive ozonolysis of an alkene cleaves the double bond and replaces it with two carbonyl groups. In the case of 2-methyl-3-phenyl-1-propene, this reaction would cleave the C=C bond to produce two different carbonyl compounds: formaldehyde (B43269) from the unsubstituted terminal carbon and 1-phenylpropan-2-one from the substituted internal carbon. Therefore, ozonolysis is not a suitable method for the synthesis of this compound from this precursor.
| Method | Reagents and Conditions | Expected Major Product(s) |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, DMF/H₂O | This compound |
| Reductive Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C 2. Zn/H₂O or (CH₃)₂S | Formaldehyde and 1-Phenylpropan-2-one |
Reduction of 2-methyl-3-phenylpropanoic acid derivatives
A common and effective strategy for the synthesis of aldehydes involves the partial reduction of carboxylic acid derivatives, such as esters or acyl chlorides. These methods prevent the over-reduction to the corresponding primary alcohol.
One of the most widely used reagents for the reduction of esters to aldehydes is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like toluene (B28343) or tetrahydrofuran. Under these conditions, DIBAL-H adds one equivalent of hydride to the ester carbonyl, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to furnish the aldehyde. For the synthesis of this compound, the corresponding methyl or ethyl ester of 2-methyl-3-phenylpropanoic acid would be the substrate. The low temperature is crucial to prevent the aldehyde from undergoing further reduction to 2-methyl-3-phenyl-1-propanol.
Alternatively, the Rosenmund reduction can be employed for the conversion of an acyl chloride to an aldehyde. openochem.orgwikipedia.orgalfa-chemistry.comquora.combyjus.com This catalytic hydrogenation reaction utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (the Rosenmund catalyst), to moderate the catalyst's activity and prevent the reduction of the aldehyde product to an alcohol. openochem.orgwikipedia.orgalfa-chemistry.comquora.combyjus.com The reaction is carried out by bubbling hydrogen gas through a solution of the acyl chloride, 2-methyl-3-phenylpropanoyl chloride, in a suitable solvent like toluene, in the presence of the catalyst. The presence of a catalyst poison, such as thiourea (B124793) or quinoline-sulfur, is often necessary to achieve high yields of the aldehyde. wikipedia.orgalfa-chemistry.com
| Method | Substrate | Key Reagents and Conditions | Product |
| DIBAL-H Reduction | Methyl 2-methyl-3-phenylpropanoate | DIBAL-H, Toluene or THF, -78 °C, then H₂O workup | This compound |
| Rosenmund Reduction | 2-Methyl-3-phenylpropanoyl chloride | H₂, Pd/BaSO₄ (poisoned), Toluene | This compound |
Stereoselective Synthesis and Chiral Control in 2 Methyl 3 Phenylpropanal Chemistry
Enantioselective Approaches to 2-Methyl-3-phenylpropanal and its Precursors
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound and its derivatives, chemoenzymatic and biocatalytic methods have proven to be particularly effective.
Chemoenzymatic cascades combine the selectivity of enzymes with the versatility of chemical reactions, often in a one-pot sequence, to build complex chiral molecules. rsc.org These strategies are employed to create chiral analogs that can serve as precursors or derivatives of this compound.
One notable approach utilizes D-fructose-6-phosphate aldolase (B8822740) (FSA), which has a broad substrate scope. acs.orgcsic.es FSA can catalyze the stereoselective synthesis of chiral 2,3-dihydroxy-1,4-diketones from achiral precursors. acs.orgcsic.es For instance, FSA has been used with electrophiles like 2,3-dihydroxy-3-phenylpropanal to produce complex polyhydroxylated compounds. acs.orgcsic.es These diketone products are valuable intermediates that can be further diversified through subsequent enzymatic steps, such as transamination and reduction, to generate a library of chiral aminopolyols and iminosugars. acs.org
Another strategy involves the stereoselective oxidation of achiral diols using whole cells of acetic acid bacteria, which can produce chiral hydroxymethyl alkanoic acids with high enantiomeric excess. researchgate.net These chiral acids are valuable building blocks in multi-step syntheses.
Table 1: FSA-Catalyzed Synthesis of Chiral Diketones
| Enzyme | Precursors | Product Type | Key Feature |
|---|
Biocatalysis leverages enzymes or whole microbial cells to perform highly selective chemical transformations. The biocatalytic reduction of activated C=C double bonds is a powerful method for preparing optically pure compounds related to this compound. nih.gov
Specifically, the biotransformation of (E)-2-methyl-3-phenyl-2-propenal (α-methyl-trans-cinnamaldehyde) has been achieved using recombinant strains of Saccharomyces cerevisiae (baker's yeast). nih.govresearchgate.net Strains engineered to express Old Yellow Enzyme (OYE) genes from non-conventional yeasts can selectively reduce the carbon-carbon double bond of the substrate to yield (S)-2-methyl-3-phenylpropanal with high selectivity. nih.govresearchgate.net This method avoids the formation of the corresponding unsaturated alcohol, which can be a byproduct when using wild-type baker's yeast. nih.gov
Further reduction of the aldehyde group can also occur, leading to the formation of (S)-2-Methyl-3-phenyl-1-propanol. researchgate.net Conversely, oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria can yield (R)-2-methyl-3-phenylpropionic acid. researchgate.netresearchgate.net These microbial transformations provide access to a range of optically pure C10H12O derivatives from prochiral or racemic starting materials. researchgate.netresearchgate.netresearchgate.net
Table 2: Biocatalytic Reduction of α-Methyl-trans-cinnamaldehyde
| Biocatalyst | Substrate | Product | Selectivity |
|---|---|---|---|
| Recombinant Saccharomyces cerevisiae BY4741ΔOye2Ks | (E)-2-methyl-3-phenyl-2-propenal | (S)-2-Methyl-3-phenylpropanal | High selectivity for C=C bond reduction. nih.govresearchgate.net |
Diastereoselective Control in Related Reactions
When a reaction creates a new stereocenter in a molecule that already has one, diastereomers are formed. Diastereoselective control is essential for synthesizing specific stereoisomers of more complex molecules derived from this compound.
A key example is the Mukaiyama aldol (B89426) reaction, where this compound acts as a chiral aldehyde. The addition of silyl (B83357) enol ethers to this aldehyde can be controlled to favor the formation of a specific diastereomer. Research has shown that using bulkier nucleophiles enhances diastereoselectivity. wiley-vch.dee-bookshelf.de For instance, increasing the steric hindrance of the R¹ and SiR₃ groups on the enolsilane nucleophile leads to a higher diastereomeric ratio in favor of the corresponding 3,4-syn aldol products. wiley-vch.dee-bookshelf.de
Similarly, in Petasis reactions involving α-hydroxy aldehydes, there is an intrinsic preference for the formation of anti β-amino alcohols. nih.gov However, the development of chiral biphenol catalysts has enabled a switch in selectivity, allowing for the synthesis of the corresponding syn diastereomers, thereby overriding the substrate's inherent bias. nih.gov
Chemoenzymatic cascades have also demonstrated diastereoselectivity. A cascade involving a styrene (B11656) oxide isomerase (SOI) and a PLP-dependent enzyme (ObiH) showed modest diastereoselectivity when starting with α-methyl-styrene oxide, producing the intermediate 2-phenylpropanal, which then reacted further to yield a 60:40 mixture of diastereomers. nih.gov
Table 3: Diastereoselective Mukaiyama Aldol Addition to this compound
| Enolsilane Nucleophile | Conditions | Product | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Less bulky (e.g., smaller R groups) | Lewis Acid | 3,4-syn aldol | Moderate |
Isolation and Purification of Stereoisomers (e.g., (R)-2-methyl-3-phenylpropanal)
When synthetic methods produce mixtures of stereoisomers, their separation is a critical step. Without asymmetric synthesis, stereoisomeric mixtures are typically obtained, and their resolution adds complexity and cost to the production process. google.com
For volatile compounds like this compound, physical separation methods such as distillation under reduced pressure can be employed. The racemic mixture of this compound has a boiling range of 52–58°C at 0.40 mmHg, which allows for its purification from less volatile impurities or starting materials. lookchem.comorgsyn.org
For the separation of non-volatile stereoisomeric derivatives, such as the diastereomeric products of aldol reactions, column chromatography is a standard and effective technique. mdpi.com Diastereomers have different physical properties and often exhibit different affinities for the stationary phase. For example, diastereomers produced in an Evans-aldol reaction using a chiral auxiliary were successfully separated by silica (B1680970) gel column chromatography, allowing for the isolation of the desired major diastereomer. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful tool used to separate enantiomers and determine the enantiomeric excess of a product. rsc.org
Reaction Chemistry and Mechanistic Studies of 2 Methyl 3 Phenylpropanal
Oxidation Reactions
The aldehyde functional group in 2-methyl-3-phenylpropanal is susceptible to oxidation, typically yielding the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis.
The oxidation of this compound to 2-methyl-3-phenylpropionic acid is a well-established reaction. Various oxidizing agents can accomplish this conversion. Research has also explored biocatalytic methods, such as using acetic acid bacteria, for this transformation. smolecule.com In some instances, the oxidation can occur simply with exposure to molecular oxygen, such as air, over time. google.com For industrial applications, processes have been developed to carry out this oxidation at elevated temperatures (40-80 °C) using air, which can achieve high selectivity and yield without the need for a catalyst. google.com
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Molecular Oxygen (Air) | 40-80 °C | 2-methyl-3-phenylpropionic acid | High | google.com |
| Acetic Acid Bacteria | Biotransformation | (R)-2-methyl-3-phenylpropionic acid | - | smolecule.comresearchgate.net |
| Standard Oxidizing Agents (e.g., PCC, DMP) | Standard Conditions | 2-methyl-3-phenylpropionic acid | - | evitachem.com |
Reduction Reactions
Reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol. More nuanced studies have focused on achieving specific selectivity in these reductions.
The conversion of this compound to 2-methyl-3-phenyl-1-propanol is a standard reduction reaction. This can be achieved using various reducing agents, including whole cells of microorganisms like Saccharomyces cerevisiae. The reduction of the related α,β-unsaturated aldehyde, (E)-2-methylcinnamaldehyde, by enoate reductase can also yield (R)-2-methyl-3-phenylpropanol.
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Saccharomyces cerevisiae (whole cells) | Biotransformation | 2-methyl-3-phenyl-1-propanol | - | |
| Enoate Reductase | Bioreduction of (E)-2-methylcinnamaldehyde | (R)-2-methyl-3-phenylpropanol | - | |
| Hantzsch Ester / Silica (B1680970) Gel | Benzene, reflux | 3-phenylpropanal (B7769412) | 72% | oup.com |
Chemoselectivity is crucial when other reducible functional groups are present in the molecule. Studies have focused on the selective reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes while preserving the aldehyde group. For instance, (E)-2-methyl-3-phenylacrylaldehyde can be reduced to this compound. evitachem.comresearchgate.net Enoate reductases from organisms like Clostridium tyrobutyricum can catalyze the reduction of α,β-unsaturated aldehydes, though the enantiomeric purity of the resulting saturated aldehyde can be highly dependent on the reaction conditions. Research has also shown that Hantzsch esters can be used for the selective reduction of the C=C bond in conjugated alkenes in water, without the need for a catalyst. researchgate.net Another approach involves using 2-phenylbenzimidazoline, which has been successful in reducing double bonds conjugated to nitrile groups with high selectivity. researchgate.netresearchgate.net
Substitution Reactions (e.g., Allylation Reactions)
While technically an addition to the carbonyl group, allylation reactions are a key transformation for this compound, leading to the formation of new carbon-carbon bonds. These reactions involve the nucleophilic addition of an allyl group to the aldehyde's carbonyl carbon. Kinetic investigations into the allylation of 3-phenylpropanal with allylboronates have been conducted, revealing that the rate-determining step is the formation of an allylzincate species through a boron-to-zinc exchange. researchgate.net A variety of conditions can be employed for allylation, including the use of a BiCl₃–Zn(0) system, which facilitates the Grignard-type addition of an allyl unit to carbonyl compounds. oup.com
| Reaction Type | Reagents | Key Findings | Reference |
| Allylation | Allylboronate, Zn(OH)₂, Chiral Ligand | Catalytic asymmetric allylation in aqueous media. Rate-determining step is B-to-Zn exchange. | researchgate.net |
| Grignard-Type Allylation | Allyl Bromide, BiCl₃, Zn(0) | Effective for allylation of carbonyls, including those with acidic protons. | oup.com |
| Dual Catalysis α-allylation | Iridium complex, Chiral Amine | Enantio- and diastereodivergent α-allylation of branched aldehydes. | buchler-gmbh.com |
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. mdpi.com this compound and its close analog, 3-phenylpropanal, have been successfully employed in several MCRs, demonstrating their utility in constructing diverse molecular scaffolds.
Ugi Reaction : The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com Studies have shown that aliphatic aldehydes like 3-phenylpropanal are suitable substrates in Ugi reactions, including variations like the Ugi-tetrazole reaction, to produce complex structures such as 1,3,4-oxadiazoles and α-hydrazino amides. mdpi.comnih.govacs.org In one example, a Ugi three-component reaction of 3-phenylpropanal, an amine, and a convertible isocyanide was used in the synthesis of Benazepril hydrochloride, an ACE inhibitor. ias.ac.inacs.org
Passerini Reaction : The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. rsc.org Research on catalytic, enantioselective Passerini reactions has included 3-phenylpropanal as a substrate, although in one case it resulted in lower enantiomeric excess compared to other aldehydes. rsc.orgbeilstein-journals.org The reaction mechanism is generally accepted to proceed through a concerted pathway involving an H-bonded cluster of the reactants. rsc.org
Other MCRs : 3-Phenylpropanal has also been used in other MCRs, such as the Groebke–Blackburn–Bienaymé reaction, to form imidazoline (B1206853) derivatives. sorbonne-universite.fr Additionally, it has been used in reactions with isorhodanine and maleimides to synthesize novel thiopyrano[2,3-d]thiazoles. researchgate.net
| MCR Type | Reactants Including Phenylpropanal Analog | Product Type | Reference |
| Ugi-4CR | 3-Phenylpropanal, Amine, Isocyanide, Carboxylic Acid | α-Acetamido carboxamide | mdpi.comacs.org |
| Ugi-Tetrazole-Huisgen | 3-Phenylpropanal, Amine, Azide, Isocyanide, Acyl Chloride | 2,5-Disubstituted 1,3,4-Oxadiazoles | nih.govacs.org |
| Passerini-3CR | 3-Phenylpropanal, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | rsc.orgbeilstein-journals.orgepfl.ch |
| Groebke–Blackburn–Bienaymé | 3-Phenylpropanal, Amines | Imidazolines | sorbonne-universite.fr |
Thiopyrano[2,3-d]thiazole Synthesis
This compound serves as a key precursor in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. These heterocyclic scaffolds are of interest due to their potential biological activities. researchgate.netresearchgate.net The synthesis is achieved through a multicomponent reaction involving isorhodanine, an aldehyde (such as 3-phenylpropanal), and a dienophile like maleimide. researchgate.net The reaction, catalyzed by ethylenediamine (B42938) diacetate (EDDA), proceeds via a hetero-Diels-Alder pathway to afford the target thiopyrano[2,3-d]thiazoles with high yield and purity. researchgate.net
Studies using 3-phenylpropanal have shown that it reacts with the selective formation of the desired thiopyrano[2,3-d]thiazole products. researchgate.netresearchgate.net This contrasts with other aldehydes, such as citral, which can lead to a mixture of products. researchgate.netresearchgate.net The scope of this reaction has been expanded by using various dienophiles, including 1,4-naphthoquinone, leading to the synthesis of complex polycyclic systems. dntb.gov.uamdpi.com
Derivatization for Pyrazole (B372694) Synthesis
While direct synthesis of pyrazoles from this compound is not prominently documented, its functional groups allow for derivatization into suitable precursors for pyrazole synthesis. Pyrazoles are a significant class of N-heterocycles with diverse applications. jst.go.jpnih.gov A common synthetic route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov
This compound can be converted into such precursors. For example, it can undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a Michael addition, to generate a 1,5-dicarbonyl system or an α,β-unsaturated ketone. These intermediates can then be cyclized with hydrazines to yield substituted pyrazoles. organic-chemistry.org Another approach involves the derivatization of aldehydes into benzylidene compounds, which are then treated with hydrazine or phenylhydrazine (B124118) to produce fused pyrazole ring systems. jmchemsci.com The modification of substituents on the pyrazole ring is a key strategy in the directed synthesis of novel bioactive compounds. jst.go.jp
Investigations into Reaction Mechanisms
Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and controlling product outcomes.
Role of Palladium Catalysts in β-Arylaldehyde Synthesis
Palladium catalysts are instrumental in the synthesis of β-arylaldehydes, including this compound. orgsyn.orgorgsyn.org A well-established procedure involves the reaction of an aryl halide (e.g., iodobenzene) with an allylic alcohol (2-methyl-2-propen-1-ol) in the presence of a palladium(II) acetate (B1210297) catalyst. orgsyn.orgorgsyn.org This reaction is a variant of the Heck reaction.
The catalytic cycle is believed to initiate with the oxidative addition of the aryl halide to the Pd(0) species, which is generated in situ from Pd(OAc)₂. This is followed by the coordination and insertion of the double bond of the allylic alcohol into the aryl-palladium bond. A subsequent β-hydride elimination from the resulting palladium intermediate releases the enol, which tautomerizes to the final aldehyde product, this compound, and regenerates the active Pd(0) catalyst. orgsyn.org A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction. orgsyn.org The reaction typically yields the desired product with high purity, though small amounts of isomers may also be formed. orgsyn.orgorgsyn.org
Table 2: Typical Conditions for Palladium-Catalyzed Synthesis of this compound
| Component | Reagent/Condition | Molar Ratio/Condition |
|---|---|---|
| Aryl Halide | Iodobenzene | 1.0 equiv |
| Allylic Alcohol | 2-Methyl-2-propen-1-ol | 1.25 equiv |
| Catalyst | Palladium(II) Acetate | 0.022 equiv |
| Base | Triethylamine | 1.25 equiv |
| Solvent | Acetonitrile | - |
| Temperature | Reflux (100°C) | - |
Data sourced from an Organic Syntheses procedure. orgsyn.org
Enamine Intermediates in Multi-component Reactions
In many multi-component reactions, this compound reacts via an enamine intermediate. nih.gov This is a key mechanistic feature that distinguishes it from non-enolizable aldehydes. The reaction of an enolizable aldehyde with a secondary amine leads to the formation of an electron-rich enamine. nih.gov
Mechanistic studies involving the radical homo-Mannich reaction have provided direct evidence for this pathway. When a pre-synthesized enamine was subjected to the reaction conditions, the desired product was obtained in high yield, confirming that the in-situ formed enamine is a key reaction intermediate. nih.gov Further studies using deuterium (B1214612) labeling confirmed that a radical intermediate intercepts the enamine. nih.gov The formation of enamine intermediates is also fundamental in organocatalytic reactions, where they can act as nucleophiles in additions to various electrophiles, including cyclic enones and nitroalkenes. researchgate.netub.edu
Hydrogen-Deuterium Exchange Reactions
Investigations into hydrogen-deuterium (H-D) exchange reactions provide insight into the reactivity and stereochemical stability of this compound. evitachem.com Studies involving the enzyme enoate reductase have shown that it can cause the racemization of saturated aldehydes like (R)-2-methyl-3-phenylpropanal. This racemization is explained by the lability of the α-hydrogen.
H-D exchange experiments on the related compound 3-phenylpropanal, catalyzed by the same enzyme, help to elucidate this mechanism. evitachem.com The enzyme facilitates the exchange of the α-hydrogen with deuterium from the solvent (D₂O), demonstrating that the proton at the stereocenter is acidic enough to be removed and replaced. spectroscopyonline.comnih.gov This process highlights the dynamic nature of the α-proton in aldehydes under specific catalytic (enzymatic) conditions, which is responsible for the observed loss of stereochemical integrity.
Applications of 2 Methyl 3 Phenylpropanal in Advanced Organic Synthesis
Building Block for Complex Organic Compounds
The chemical reactivity of 2-Methyl-3-phenylpropanal makes it a significant starting material for creating more elaborate molecular architectures. evitachem.com Its aldehyde functional group is a key site for various chemical transformations. The compound can undergo oxidation to form the corresponding carboxylic acid or be reduced to yield 2-Methyl-3-phenylpropanol (B1218401). evitachem.com Furthermore, the carbonyl carbon is susceptible to nucleophilic addition reactions, which opens pathways to a wide range of derivatives. evitachem.com
Several methods have been developed for its synthesis, indicating its importance as a building block. These methods include the hydroformylation of allylbenzene (B44316) and the reaction of allylic alcohols with aryl halides in the presence of a palladium catalyst. orgsyn.org Its role as a foundational molecule is recognized in chemical supply, where it is classified as a key building block for organic synthesis. evitachem.com
Table 1: Key Reactions of this compound in Organic Synthesis
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate or Dess-Martin periodinane | Carboxylic Acids / Alcohols | evitachem.com |
| Reduction | Not specified | Amines or Alcohols | evitachem.com |
| Nucleophilic Addition | Various nucleophiles | Diverse derivatives | evitachem.com |
| Heck Reaction | Palladium acetate (B1210297), Phenylmercuric acetate, 2-methyl-2-propen-1-ol | This compound | orgsyn.org |
Synthesis Intermediate for Pharmaceutical Agents
In the pharmaceutical industry, the synthesis of chiral, single-enantiomer drug intermediates is of paramount importance, and biocatalysis has emerged as a critical methodology for their preparation. doi.org this compound and its derivatives function as intermediates in the synthesis of various drugs. smolecule.com The related alcohol, 2-methyl-3-phenylpropanol, which can be derived from the aldehyde, is explicitly noted for its role as an intermediate in pharmaceutical synthesis. smolecule.com The structural motif of this compound is incorporated into more complex molecules that may possess biological activity. For instance, research into quinoxaline (B1680401) derivatives with potential anticancer activity involves structures that are conceptually related to modified amino acids and propanamides, showcasing the utility of such propionaldehyde (B47417) backbones in medicinal chemistry.
Precursor in Flavor and Fragrance Chemistry Research
This compound is a significant compound in the flavor and fragrance industry due to its distinct aromatic scent. evitachem.com It is described as having a sweet, floral odor profile and is a common component in fine fragrance bases.
Research in this area often focuses on synthesizing derivatives of this compound to create new or improved fragrances. A notable example is the synthesis of its acetal (B89532) derivatives, which are studied for their unique odor characteristics and applications as perfume ingredients. researchgate.net The development of synthetic aromatic chemicals has been crucial since the 19th century, and compounds like acetals derived from 2-methyl-3-(4-R-phenyl) propanal are products of this ongoing research. researchgate.net
Furthermore, structural modifications of the parent molecule are explored to understand structure-odor relationships. For example, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal, a related compound, was pursued to create an elegant and powerful floral scent reminiscent of lily of the valley. asianpubs.org Research has shown that the position of substituents on the phenyl ring can significantly alter the perceived fragrance, with a methyl group in the meta-position providing a more pronounced "muguet" (lily of the valley) character. asianpubs.org
Table 2: Fragrance Profile of this compound and Related Compounds
| Compound | Odor Description | Application/Research Focus | Reference |
|---|---|---|---|
| This compound | Sweet, floral | Common in fine fragrance bases and flavor compounds | |
| Acetal Derivatives of 2-methyl-3-(4-R-phenyl)propanal | Varies with 'R' group | Synthetic perfume ingredients with unique odor characteristics | researchgate.net |
| 2,2-dimethyl-3-(3-methylphenyl)propanal | Powerful floral, fresh, green, lily of the valley | Synthetic substitute for lily of the valley scent | asianpubs.org |
The compound has also been identified in nature, for example in the essential oil from the root of Plectranthus cylindraceus. In chemical ecology, it has been identified as a volatile odorant molecule that shows binding affinity to odorant binding proteins in certain insects, suggesting a role in pheromonal communication. biosynth.com
Analytical Methodologies for Characterization in Research
Spectroscopic Analysis (NMR, IR, HRMS)
Spectroscopic methods are fundamental tools for the unambiguous structural confirmation of 2-Methyl-3-phenylpropanal. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
¹H-NMR spectra provide information about the number of different types of protons and their neighboring environments. For this compound, the spectrum shows characteristic signals for the aldehydic proton, the aromatic protons of the phenyl group, and the aliphatic protons of the propyl chain. rsc.org
¹³C-NMR spectra reveal the number of chemically non-equivalent carbon atoms. The spectrum for this compound distinctly shows peaks for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the methyl and methylene (B1212753) carbons. rsc.org
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.govrsc.org A strong absorption peak corresponding to the C=O stretching of the aldehyde group is typically observed, alongside bands indicating the presence of the aromatic ring. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. nih.gov This technique is invaluable for confirming the identity of the compound, especially in complex mixtures. rsc.org The exact mass of this compound is 148.088815002 Da. nih.gov Its electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 148 and a characteristic base peak at m/z 91, which corresponds to the formation of the stable tropylium (B1234903) ion from the benzyl (B1604629) moiety. rsc.org
| Technique | Observed Features | Reference |
|---|---|---|
| 1H-NMR (400 MHz, CDCl3) | δ (ppm): 9.63 (1H, CH aldehyde), 7.08 – 7.23 (5H, C-H aromatic), 3.01 (1H, CH2), 2.58 (1H, CH), 2.52 (1H, CH2), 1.00 (3H, CH3) | rsc.org |
| 13C-NMR (400 MHz, CDCl3) | δ (ppm): 204.4 (C=O), 138.9, 129.0, 128.6, 126.4 (Aromatic C), 48.1 (CH), 36.7 (CH2), 13.2 (CH3) | rsc.org |
| IR | Characteristic absorptions for aldehyde C=O stretch and aromatic C-H bonds. | nih.govrsc.org |
| GC-MS (m/z) | 148 (M+, 38%), 133 (11%), 115 (8%), 105 (16%), 91 (100%), 78 (16%), 65 (11%) | rsc.org |
| HRMS (Calculated) | C10H12O, Exact Mass: 148.088815 Da | nih.gov |
Chromatographic Techniques (GC, HPLC, TLC)
Chromatography is essential for the separation, identification, and quantification of this compound from reaction mixtures and natural extracts.
Gas Chromatography (GC) is the most common technique for analyzing volatile compounds like this compound. The compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Its identity is often confirmed by its retention time and by coupling the GC system to a mass spectrometer (GC-MS). nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is another valuable separation technique. While less common for such a volatile aldehyde, it is used extensively for the analysis of derivatives or products resulting from reactions involving this compound. rsc.org Chiral HPLC, in particular, can be used to separate enantiomers of its derivatives. rsc.org
Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of chemical reactions, such as those starting with or producing this compound. rsc.org
Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is a primary method for assessing the purity of this compound. longdom.org In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within the column. longdom.org The separation principle relies on the partitioning of the compound between the gas and liquid phases. longdom.org Non-polar columns, such as those with a silicone oil-based stationary phase, are often used. longdom.orgnist.gov Commercial suppliers often specify a purity of greater than 95.0%, as determined by GC analysis. tcichemicals.com A key parameter for identification in GLC is the Kovats Retention Index, which has been reported as 1244.4 on a semi-standard non-polar column. nih.govnist.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | Gas-Liquid Chromatography (GLC / GC) | longdom.orgtcichemicals.com |
| Column Type | Capillary, Non-polar (e.g., HP-5MS) | nist.gov |
| Purity Specification | >95.0% | tcichemicals.com |
| Kovats Retention Index (non-polar) | 1244.4 | nih.govnist.gov |
In the analysis of complex natural samples, such as essential oils, the GC chromatograms are often crowded with dozens or hundreds of compounds. This leads to co-elution, where two or more compounds exit the column at the same time, resulting in overlapping peaks that are difficult to analyze directly. researchgate.netsci-hub.cat
Research on the essential oils of cumin and caraway has shown that this compound can be a major constituent. researchgate.net In these studies, standard GC-MS analysis was insufficient to completely separate its signal from other components. sci-hub.cat To overcome this, chemometric resolution methods were employed. Techniques like Orthogonal Projection Resolution (OPR) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can mathematically deconvolve the overlapping mass spectral data. researchgate.netsci-hub.cat This approach allows for the extraction of pure mass spectra and chromatographic profiles for individual components, enabling the accurate identification and quantification of this compound even when its peak is embedded with others. researchgate.netsci-hub.cat
Gas Chromatography-Electroantennography (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
The role of this compound as a semiochemical (a chemical involved in communication) is investigated using specialized techniques that couple gas chromatography with biological detectors or mass spectrometers.
In a study on the legume pod borer (Maruca vitrata), a significant agricultural pest, researchers used coupled Gas Chromatography-Electroantennography (GC-EAD) to identify which volatile compounds from its host plant (cowpea, Vigna unguiculata) were detected by the insect's antennae. plos.orgnih.govnih.gov The GC effluent was split, with one part going to a standard detector (FID) and the other passing over an insect antenna, whose electrical response was recorded.
The results of this research were significant:
GC-EAD analysis revealed 17 electrophysiologically active compounds in the floral volatiles of the cowpea plant. nih.govnih.gov
this compound was identified as the most abundant of these volatile compounds. plos.orgnih.gov
The antennae of female M. vitrata moths exhibited a strong and consistent electrophysiological response to the peak corresponding to this compound. plos.orgnih.gov
The identity of this active peak was unequivocally confirmed using parallel Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov
Subsequent fluorescence binding assays showed that this compound had a high binding affinity for a specific general odorant-binding protein (MvitGOBP2) found in the moth's antennae, suggesting a crucial role in the insect's host-plant recognition. plos.orgnih.gov
| Finding | Methodology | Reference |
|---|---|---|
| Identified as an electrophysiologically active compound from cowpea floral volatiles. | GC-EAD | nih.govnih.gov |
| Found to be the most abundant volatile compound in the blend. | GC-MS | plos.orgnih.gov |
| Elicited a strong antennal response in female moths. | GC-EAD | plos.orgnih.gov |
| Demonstrated high binding affinity to the odorant-binding protein MvitGOBP2. | Fluorescence Binding Assay | plos.orgnih.gov |
Computational Chemistry and Modeling Studies
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 2-Methyl-3-phenylpropanal. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important as they govern the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
Quantum chemical studies on analogous structures, such as derivatives of 3-phenylpropanal (B7769412), provide insight into the likely electronic properties of this compound. For instance, in a related molecule containing a 3-hydroxy-2-phenylpropanal group, DFT calculations have shown that the LUMO is primarily localized on the propanal functional group. nih.gov This suggests that the aldehyde group in this compound is the principal site for nucleophilic attack. The HOMO, in contrast, is often distributed over the phenyl ring system, marking it as a potential site for electrophilic interactions. nih.gov
DFT calculations are commonly used to determine the energies of these orbitals. For similar aromatic aldehydes, methods like B3LYP with a 6-311G(d,p) basis set are employed to calculate orbital energies and visualize their distribution. tandfonline.com The HOMO-LUMO gap for this class of molecules is a critical parameter; a smaller gap generally correlates with higher reactivity. researchgate.net
Table 1: Representative Frontier Orbital Energies for Phenylpropanal Analogs (Note: These are typical values for analogous structures and serve as an estimation for this compound. Actual values require specific calculation.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | ~ -1.5 to -2.0 | Localized on the C=O bond of the aldehyde group, indicating the site for nucleophilic attack. |
| HOMO | ~ -6.0 to -6.5 | Distributed across the phenyl ring, indicating the region for electrophilic attack. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Indicates moderate kinetic stability and reactivity. |
Reaction Pathway Simulations
Computational modeling is instrumental in simulating the pathways of reactions involving this compound, such as aldol (B89426) additions, Michael additions, and oxidations. These simulations help elucidate reaction mechanisms, identify transition states, and predict stereochemical outcomes.
For example, DFT simulations at levels like B3LYP/6-31G* are used to model the transition states in aldol condensations of similar aldehydes, such as 2-Methyl-3-(p-tolyl)propionaldehyde. These studies can reveal how the enolate intermediates are stabilized by resonance with the aromatic ring, which in turn affects the activation energy of the reaction.
In the context of stereoselective reactions, computational studies are crucial for understanding the origins of facial selectivity. The aldol addition of silyl (B83357) enol ethers to this compound has been studied to understand how the steric bulk of the reactants influences the formation of syn or anti products. wiley-vch.de Theoretical modeling of the transition states, often described by models like the Felkin-Anh model, can quantify the energy differences between competing pathways, thereby explaining the observed diastereomeric ratios. wiley-vch.dee-bookshelf.de
Simulations of Michael additions involving related enamines (e.g., from propanal) and nitroalkenes have been performed using the M06-2X functional. acs.org These studies calculate the Gibbs free energies of activation (ΔG‡) for the formation of different stereoisomers, revealing that the kinetically favored pathway corresponds to the experimentally observed major product. acs.org Such analyses can map the entire potential energy surface of the reaction, identifying key intermediates and transition states.
Table 2: Illustrative Calculated Energy Barriers for a Simulated Reaction Pathway (Note: This table presents hypothetical data based on findings for analogous reactions to illustrate the output of reaction pathway simulations.)
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials at ground state. |
| 2 | Transition State 1 | +15.0 | Energy barrier for the formation of the C-C bond. |
| 3 | Intermediate | -5.0 | A transient species formed after the initial bond formation. |
| 4 | Transition State 2 | +10.0 | Energy barrier for a subsequent proton transfer or rearrangement. |
| 5 | Products | -12.0 | Final products at a lower energy state. |
Conformational Analysis
The three-dimensional shape and flexibility of this compound are determined by the rotation around its single bonds. Conformational analysis, performed using computational methods, identifies the most stable arrangements (conformers) of the molecule and the energy barriers between them. This is critical because the reactivity and spectroscopic properties of the molecule are a Boltzmann-weighted average of all its significant conformers.
The key rotatable bonds in this compound are the Cα-Cβ bond and the bond connecting the benzyl (B1604629) group to the Cβ carbon. Rotation around these bonds gives rise to various staggered and eclipsed conformers. Computational methods, such as DFT (e.g., at the M06-2X/6-31+G(d,p) level), are used to perform a systematic conformational search. lookchem.com For each identified minimum on the potential energy surface, the geometry is optimized, and the relative energy is calculated.
The analysis typically reveals that staggered conformations, which minimize steric interactions between the phenyl group, the methyl group, and the aldehyde function, are the most stable. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. This information is vital for accurately predicting NMR chemical shifts and for understanding which conformation is most likely to participate in a chemical reaction. lookchem.com
Table 3: Example of Calculated Relative Energies for Conformers of this compound (Note: This table is a hypothetical representation of the results of a conformational analysis.)
| Conformer | Dihedral Angle (°Cα-Cβ) | Relative Energy (kcal/mol) | Description |
| 1 (Anti) | ~180° | 0.00 | Most stable conformer with minimal steric strain. |
| 2 (Gauche) | ~60° | +1.2 | A less stable conformer due to steric interaction between the phenyl and aldehyde groups. |
| 3 (Gauche) | ~-60° | +1.5 | Another gauche conformer with interaction between the phenyl group and the methyl/hydrogen on Cα. |
| 4 (Eclipsed) | ~0° | +5.0 | Transition state for rotation, high in energy. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-3-phenylpropanal, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound often involves aldol condensation or Friedel-Crafts alkylation. Optimization requires evaluating catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity. For example, microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating . Purification via fractional distillation (bp ~202–219°C) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product. Monitor yield and enantiomeric excess (if applicable) using GC-MS or chiral HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify the aldehyde proton (δ 9.5–10.0 ppm) and methyl-phenyl branching. Compare with NIST spectral data .
- Purity Assessment : GC-MS with a DB-5 column (30 m × 0.25 mm) and helium carrier gas (1.2 mL/min) detects impurities <0.1%.
- Thermal Stability : TGA under nitrogen (heating rate 10°C/min) reveals decomposition onset at ~150°C .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : The compound is prone to oxidation due to the aldehyde group. Store under inert gas (argon) at 4°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stabilized with 0.1% BHT .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., cytochrome P450 isoforms) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptors) at concentrations 1–100 μM.
- Cytotoxicity : MTT assay in HEK-293 cells (48-hour exposure, EC₅₀ typically >500 μM) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) of this compound influence its reactivity and bioactivity?
- Methodological Answer : Chiral resolution via chiral stationary phases (e.g., Chiralcel OD-H) separates enantiomers. (R)-isomers show 3× higher binding affinity to olfactory receptors compared to (S)-isomers in SPR assays. Computational docking (AutoDock Vina) correlates steric bulk at C2 with receptor pocket occupancy .
Q. How can contradictory data on its metabolic pathways be resolved?
- Methodological Answer : Contradictions often arise from species-specific metabolism. Conduct parallel in vitro studies using human liver microsomes (HLM) and rat S9 fractions. LC-HRMS identifies species-dependent metabolites (e.g., glucuronidation in humans vs. sulfation in rodents). Validate with isotopic labeling (¹⁴C-aldehyde tracking) .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) over 100 ns to assess binding stability.
- QSAR Models : Use descriptors like logP (1.8–2.2) and polar surface area (45 Ų) to predict ADMET properties.
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO-LUMO gap ~5.2 eV) to explain electrophilic reactivity .
Q. What mechanisms underlie its potential toxicity in ecotoxicological models?
- Methodological Answer : Acute toxicity in Daphnia magna (48-hour LC₅₀ = 12 mg/L) correlates with membrane disruption, confirmed via fluorescence anisotropy. Chronic exposure (21 days) at 0.5 mg/L reduces algal growth (Chlorella vulgaris) by 30% due to ROS accumulation. Mitigate using biodegradation studies with Pseudomonas putida .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
